O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate
Description
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
6-O-tert-butyl 8-O-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)9-15(11)6-10(17)7-15/h11H,5-9H2,1-4H3 |
InChI Key |
BSMXTYWNOYPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC(=O)C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 2-Azaspiro[3.4]octane Core
A key reference describes three synthetic routes to 2-azaspiro[3.4]octane compounds, which are applicable to the target molecule. These routes involve:
- Annulation of the cyclopentane ring onto nitrogen-containing precursors.
- Annulation of the four-membered ring onto suitable intermediates.
- Use of readily available starting materials and conventional chemical transformations.
- Minimal chromatographic purification to improve scalability.
These strategies emphasize the formation of the spirocyclic ring system through intramolecular cyclization or ring closure reactions.
Detailed Multi-Step Synthesis Approach (Adapted from Related Spirocyclic Ester Syntheses)
A representative seven-step synthesis pathway, adapted from a patent describing related spirocyclic esters (tert-butyl-1,7-diazaspiro[3.5]nonane derivatives), can be adapted for the preparation of the target compound with modifications to ring size and substituents. The steps include:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of ethyl malonate with ammonium acetate in ethanol to form an intermediate diester | 25–80 °C, 5 h | ~41 | Formation of key malonate intermediate |
| 2 | Reduction of intermediate with lithium borohydride in tetrahydrofuran | 0–70 °C, 2.5 h | 100 | Conversion to diol or related intermediate |
| 3 | Tosylation of hydroxyl groups using p-toluenesulfonyl chloride in dichloromethane | 25 °C, 12 h | 100 | Activation for ring closure |
| 4 | Intramolecular cyclization using cesium carbonate and potassium iodide in acetonitrile | 25–90 °C, 3 h | 70 | Formation of spirocyclic ring |
| 5 | Reduction with magnesium turnings in methanol | 25–80 °C, 1 h | 100 | Further functional group modification |
| 6 | Protection of amine with Boc anhydride in dichloromethane | 25 °C, 12 h | Not specified | Formation of tert-butyl carbamate protecting group |
| 7 | Catalytic hydrogenation with palladium on carbon in methanol | 25 °C, 3 h | Not specified | Final deprotection or reduction step |
This synthetic sequence is designed to yield spirocyclic compounds with tert-butyl and ethyl ester groups, closely matching the target molecule's structure.
Key Synthetic Considerations
- Starting Materials: Ethyl malonate and ammonium acetate are readily available and inexpensive, facilitating scalability.
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) as a protecting group on nitrogen is common to prevent side reactions during ring closure.
- Ring Closure: Cesium carbonate-mediated intramolecular cyclization is a critical step to form the spirocyclic core.
- Purification: Minimal chromatographic purification is required, often relying on extraction and crystallization, enhancing industrial applicability.
- Reaction Monitoring: Thin layer chromatography (TLC) is routinely used to monitor reaction progress.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Route 1 (Cyclopentane Annulation) | Route 2 & 3 (Four-Membered Ring Annulation) | Adapted Multi-Step Approach |
|---|---|---|---|
| Starting Materials | Cyclopentanone derivatives | Four-membered ring precursors | Ethyl malonate, ammonium acetate |
| Key Reaction Type | Annulation via ring expansion | Intramolecular cyclization | Sequential reduction, tosylation, cyclization |
| Purification | Minimal chromatographic steps | Minimal chromatographic steps | Chromatography for intermediate purification |
| Scalability | Good | Good | Designed for industrial scalability |
| Yield | Moderate to high | Moderate to high | Moderate to high (overall yields vary per step) |
Each approach offers merits depending on the availability of starting materials and desired scale.
Summary of Research Results and Practical Implications
- The spirocyclic core can be efficiently synthesized using annulation strategies with high regio- and stereoselectivity.
- Protective group chemistry (e.g., Boc protection) is essential to control reactivity during multi-step synthesis.
- The multi-step approach adapted from patent literature provides a practical industrial route with controlled reaction conditions and reproducible yields.
- Reaction conditions such as temperature, solvent choice, and reaction time are optimized for each step to maximize yield and purity.
- The synthetic methodology is adaptable to variations in ester substituents, enabling synthesis of analogues.
Chemical Reactions Analysis
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro[3.4]octane cores are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Spiro Ring System :
- The target compound’s spiro[3.4]octane core differs from analogs like spiro[2.5]octane (CAS: 1242268-17-2), which has smaller rings. The [3.4] system provides greater conformational flexibility, enhancing its utility in drug design .
Functional Groups: The presence of two ester groups (tert-butyl and ethyl) in the target compound increases lipophilicity compared to analogs with a single ester or carbamate group (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) .
Synthetic Accessibility :
- Compounds with diaza (two nitrogen atoms) or hydroxyl groups (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane, AS99102) often require multi-step syntheses, whereas the target compound’s ester groups simplify preparation .
Commercial Availability :
- The target compound is priced competitively (95% purity) but is less widely stocked than simpler analogs like 1-Methyl-1,6-diazaspiro[3.4]octane (AS140870, 100 mg/$100) .
Table 2: Physicochemical Property Comparison
| Property | Target Compound | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 2-Boc-2,6-diazaspiro[3.4]octane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~325.4 | ~269.3 | ~297.3 |
| LogP (Predicted) | 2.8 | 2.1 | 1.6 |
| Hydrogen Bond Donors | 0 | 0 | 1 (NH) |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Rotatable Bonds | 4 | 3 | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
